

# Toxicological Profile of Undecan-1-ol: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	Undecanol
Cat. No.:	B1663989

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## Executive Summary

Undecan-1-ol, a fatty alcohol with the chemical formula  $\text{CH}_3(\text{CH}_2)_{10}\text{OH}$ , sees application in various industries, including as a flavoring agent and in perfumery.<sup>[1]</sup> A comprehensive understanding of its toxicological profile is paramount for ensuring its safe use in consumer products and for professionals handling the substance. This technical guide provides a detailed overview of the toxicological data for undecan-1-ol, with a focus on acute toxicity, skin and eye irritation, sensitization, mutagenicity, and repeated dose toxicity. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key studies are described. Additionally, a diagrammatic representation of the general mechanism of skin irritation by fatty alcohols is provided.

## Acute Toxicity

Undecan-1-ol exhibits low acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of Undecan-1-ol

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	3,000 mg/kg	[2]
LD50	Rabbit	Dermal	3,960 mg/kg	[2]
LD50	Guinea pig	Dermal	>20 g/kg	[3]

## Experimental Protocols

The acute oral toxicity of undecan-1-ol is typically assessed using the Fixed Dose Procedure. [4][5][6][7][8] This method aims to identify a dose that produces clear signs of toxicity without causing mortality.

- **Test Animals:** Healthy, young adult rats of a single sex (typically females) are used.[7]
- **Housing and Acclimatization:** Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized to the laboratory environment before the study.
- **Sighting Study:** A sighting study is first conducted to determine the appropriate starting dose for the main study.[5] Single animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[5]
- **Main Study:** Based on the sighting study, groups of at least 5 animals are dosed at a selected fixed dose level.[5] The substance is administered as a single oral dose via gavage.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.[5]
- **Pathology:** At the end of the observation period, all animals are subjected to a gross necropsy.

The potential for acute toxicity from dermal exposure to undecan-1-ol is evaluated according to this guideline.[9][10][11][12][13]

- **Test Animals:** Young adult rats (or rabbits) are typically used.[9][13]

- Preparation of Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- Application of Test Substance: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a semi-occlusive dressing.
- Exposure Duration: The exposure period is 24 hours.[\[9\]](#)
- Observations: Animals are observed for mortality, clinical signs, and body weight changes for 14 days. The application site is also examined for any local skin reactions.[\[9\]](#)
- Pathology: All animals undergo a gross necropsy at the end of the study.[\[9\]](#)

## Irritation and Sensitization

Undecan-1-ol is considered to be a mild to moderate skin irritant and mildly irritating to the eyes.[\[1\]](#)[\[3\]](#)[\[14\]](#)[\[15\]](#) Current data suggests it is not a skin sensitizer.[\[14\]](#)

Table 2: Skin and Eye Irritation of Undecan-1-ol

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Irritating (24h exposure)	<a href="#">[2]</a>
Eye Irritation	-	Mildly irritating	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[15]</a>

## Experimental Protocols

This in vivo test assesses the potential of a substance to cause skin irritation or corrosion.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Test Animals: Healthy young adult albino rabbits are used.[\[16\]](#)
- Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test substance is applied to a small area of shaved skin and covered with a gauze patch.[\[16\]](#)

- Exposure: The exposure duration is typically 4 hours.[16]
- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[16] Scoring of these reactions is performed according to a standardized scale.

This in vitro method provides an alternative to animal testing for skin irritation.[21][22][23][24][25]

- Test System: A reconstructed human epidermis model, which mimics the properties of the upper layers of human skin, is used.[21][25]
- Procedure: The test chemical is applied topically to the tissue surface. Following a defined exposure and post-exposure incubation period, the viability of the tissue is measured.
- Endpoint: Cell viability is typically assessed using the MTT assay. A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[21]

This study evaluates the potential for a substance to cause damage to the eye.[1][15][26][27][28]

- Test Animals: Albino rabbits are the recommended species.[15]
- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[26]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[15] The severity of the lesions is scored.

## Mutagenicity

Specific mutagenicity data for undecan-1-ol is limited. Read-across from structurally similar alcohols suggests that it is not expected to be mutagenic. For a comprehensive assessment, direct testing of undecan-1-ol is recommended.

## Experimental Protocol

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

[29][30][31][32][33]

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*) are used.[31]
- Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).[30]
- Endpoint: The mutagenic potential is evaluated by counting the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.[29]

## Repeated Dose Toxicity

Information on the repeated dose toxicity of undecan-1-ol is not readily available from dedicated studies. In the absence of specific data, a 90-day oral toxicity study would be the standard approach to characterize potential health hazards from repeated exposure.

## Experimental Protocol

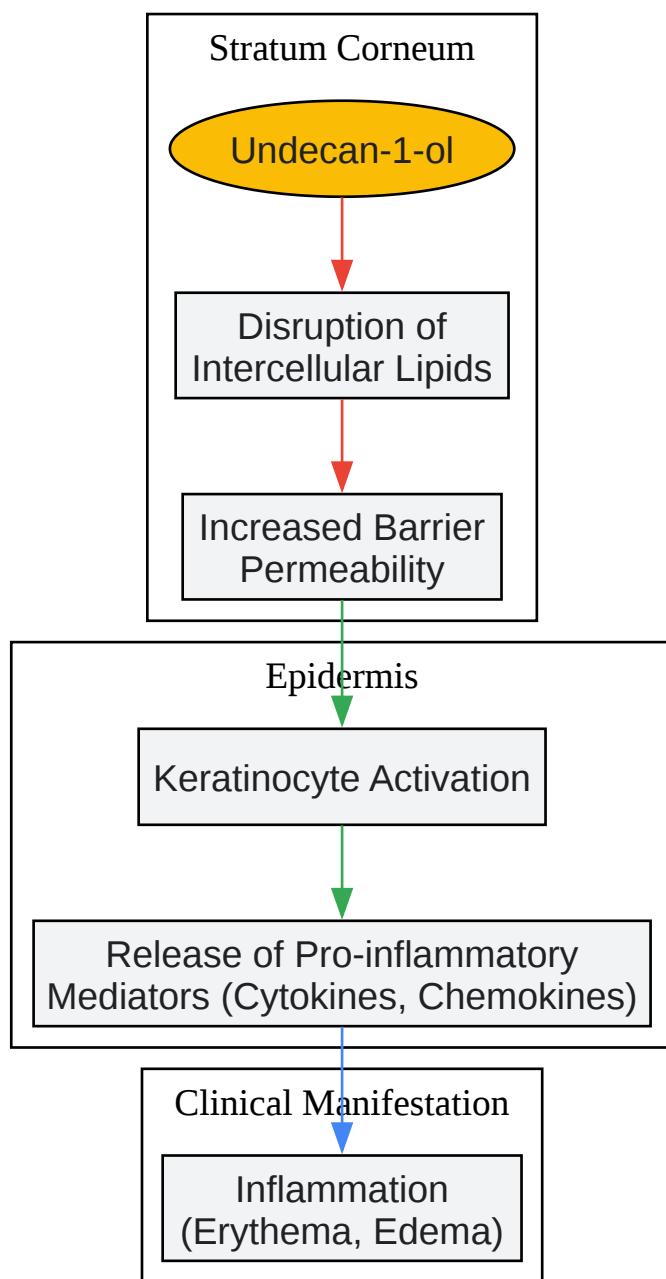
This study provides information on the potential adverse effects of a substance following prolonged oral exposure.[2][14][34][35][36]

- Test Animals: Rats are the preferred species.[2]
- Dosing: The test substance is administered orally via gavage or in the diet/drinking water daily for 90 days to several groups of animals at different dose levels.[2]
- Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[2]
- Pathology: All animals undergo a detailed gross necropsy and histopathological examination of organs and tissues.[2]
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

# Signaling Pathways and Mechanisms of Toxicity

## Mechanism of Skin Irritation

While a specific signaling pathway for undecan-1-ol-induced skin irritation has not been deeply characterized, the general mechanism for irritant contact dermatitis by fatty alcohols is understood to involve the disruption of the stratum corneum, the outermost layer of the skin.<sup>[3]</sup> This disruption leads to increased transepidermal water loss and allows the substance to penetrate deeper into the epidermis, triggering an inflammatory response from keratinocytes. This response involves the release of pro-inflammatory mediators such as cytokines and chemokines, leading to the clinical signs of irritation like erythema (redness) and edema (swelling).



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Caption: General mechanism of skin irritation by undecan-1-ol.

## Conclusion

Undecan-1-ol possesses a toxicological profile characterized by low acute toxicity. It is a mild to moderate skin irritant and mildly irritating to the eyes, but is not considered a skin sensitizer. While specific data on mutagenicity and repeated dose toxicity for undecan-1-ol are not

extensive, read-across from similar fatty alcohols suggests a low potential for these effects. However, for a definitive risk assessment, further testing on undecan-1-ol for these endpoints would be beneficial. The primary mechanism of its skin irritation involves the disruption of the stratum corneum barrier function, leading to an inflammatory response. The information presented in this guide, including the detailed experimental protocols, provides a valuable resource for researchers, scientists, and drug development professionals in the safe handling and formulation of products containing undecan-1-ol.

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